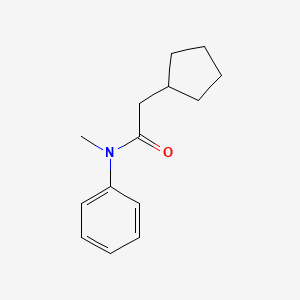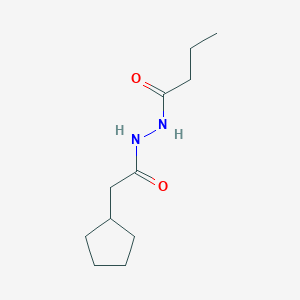
N-(tert-butyl)-2-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-cyclopentylacetamide, also known as Bicuculline, is a chemical compound that is commonly used in scientific research. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is often used to study the effects of GABAergic transmission in the brain.
Wirkmechanismus
N-(tert-butyl)-2-cyclopentylacetamide acts as a competitive antagonist of GABA receptors, specifically targeting the GABAA receptor. By blocking the action of GABA, this compound increases the excitability of neurons in the brain, leading to increased activity and altered brain function.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the brain. It has been shown to increase the release of several neurotransmitters, including dopamine and acetylcholine. This compound has also been shown to alter the activity of several ion channels in the brain, including the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-2-cyclopentylacetamide is a valuable tool for studying the effects of reduced GABAergic transmission in the brain. It is a potent and selective antagonist of GABA receptors, making it an ideal tool for studying the role of GABA in brain function. However, this compound has some limitations in lab experiments. It is relatively non-specific, and can also block the action of other neurotransmitters, such as glycine. Additionally, this compound has a relatively short half-life, which can limit its usefulness in longer-term experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(tert-butyl)-2-cyclopentylacetamide. One area of interest is the role of GABAergic transmission in the development of neurological disorders, such as epilepsy and Parkinson's disease. This compound has been shown to be effective in animal models of these disorders, and further research could lead to the development of new treatments. Additionally, this compound could be used to study the role of GABA in the development of addiction and other behavioral disorders. Finally, new methods for synthesizing this compound could lead to more efficient and cost-effective production of this valuable research tool.
Synthesemethoden
N-(tert-butyl)-2-cyclopentylacetamide can be synthesized using a variety of methods, including the reaction of tert-butylamine with 2-cyclopentenone in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-cyclopentylacetamide is widely used in scientific research to study the effects of GABAergic transmission in the brain. It is often used to block the action of GABA receptors, allowing researchers to study the effects of reduced GABAergic transmission on brain function. This compound has been used to study a variety of brain functions, including learning and memory, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)12-10(13)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBXBJRXACXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)



![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
